(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as polygalacturonic acid, is a polysaccharide composed of repeating units of alpha-D-galacturonic acid linked by 1,4-glycosidic bonds. It is a major component of pectin, a structural polysaccharide found in the cell walls of plants. This compound plays a crucial role in plant cell wall integrity and is involved in various biological processes, including cell adhesion and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the enzymatic polymerization of D-galacturonic acid. The enzyme polygalacturonate 4-alpha-galacturonosyltransferase catalyzes the reaction between UDP-D-galacturonate and an existing this compound chain, resulting in the elongation of the polysaccharide chain . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then de-esterified to produce polygalacturonic acid. This process typically involves acid or alkaline treatment to remove methyl ester groups from the pectin, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. The hydrolysis of this compound is catalyzed by enzymes such as endo-polygalacturonase, which cleaves the glycosidic bonds within the polysaccharide chain . Oxidation reactions can convert the galacturonic acid units into different oxidation states, while esterification reactions can modify the hydroxyl groups on the polysaccharide.
Common Reagents and Conditions
Hydrolysis: Enzymes like endo-polygalacturonase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate under controlled conditions.
Esterification: Acidic or basic catalysts in the presence of alcohols.
Major Products Formed
Hydrolysis: Shorter oligosaccharides and monosaccharides.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Esterification: Esterified derivatives of this compound.
Scientific Research Applications
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study polysaccharide structure and function. In biology, it is studied for its role in plant cell wall integrity and its interactions with other cell wall components . In medicine, this compound and its derivatives are explored for their potential as drug delivery systems and as bioactive compounds with anti-inflammatory and anticancer properties. Industrially, it is used in the production of biodegradable materials and as a gelling agent in food products .
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various enzymes and cell wall components. The enzyme endo-polygalacturonase catalyzes the hydrolysis of the glycosidic bonds within the polysaccharide chain, leading to the degradation of this compound . This process is essential for cell wall remodeling during plant growth and development. Additionally, this compound can interact with other polysaccharides and proteins in the cell wall, contributing to its structural integrity and function .
Comparison with Similar Compounds
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is similar to other polysaccharides such as cellulose, hemicellulose, and chitin. it is unique in its composition of galacturonic acid units and its role in pectin structure. Unlike cellulose, which is composed of glucose units, this compound contains galacturonic acid, giving it distinct chemical and physical properties. Hemicellulose and chitin also differ in their monosaccharide composition and structural roles in the cell wall .
List of Similar Compounds
Cellulose: Composed of beta-D-glucose units.
Hemicellulose: Composed of various monosaccharides, including xylose, mannose, and glucose.
Chitin: Composed of N-acetylglucosamine units.
Properties
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16?,17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHHZYHLXDRQG-XIDBBRFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H](C(O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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